molecular formula C11H10BrFO B2715616 1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one CAS No. 1099671-38-1

1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one

Cat. No.: B2715616
CAS No.: 1099671-38-1
M. Wt: 257.102
InChI Key: KNDYUKZBVLJVFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one can be synthesized through several methods. One common route involves the reaction of cyclopropylcarbonyl chloride with 4-bromo-2-fluorobenzene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually purified through distillation or recrystallization .

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one is primarily related to its role as an intermediate in the synthesis of prasugrel. Prasugrel is a prodrug that is metabolized in the body to its active form, which irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation .

Comparison with Similar Compounds

1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.

Properties

IUPAC Name

1-[2-(4-bromo-2-fluorophenyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c1-6(14)9-5-10(9)8-3-2-7(12)4-11(8)13/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDYUKZBVLJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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